6-Chloro-2-piperidin-4-yl-1h-benzimidazole dihydrochloride
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Overview
Description
6-Chloro-2-piperidin-4-yl-1H-benzimidazole dihydrochloride is a chemical compound with the molecular formula C12H14ClN3.2HCl and a molecular weight of 308.63 . It belongs to the benzimidazole class of compounds, which are known for their diverse biological and clinical applications . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems .
Preparation Methods
The synthesis of 6-Chloro-2-piperidin-4-yl-1H-benzimidazole dihydrochloride involves several steps. One common method is the condensation of o-phenylenediamine with formic acid or its equivalents, followed by chlorination and subsequent reaction with piperidine . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Chloro-2-piperidin-4-yl-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-2-piperidin-4-yl-1H-benzimidazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand protein-ligand interactions.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-piperidin-4-yl-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
6-Chloro-2-piperidin-4-yl-1H-benzimidazole dihydrochloride can be compared with other benzimidazole derivatives, such as:
2-Piperidin-4-yl-1H-benzimidazole: Similar in structure but lacks the chlorine atom, which can affect its reactivity and biological activity.
5-Chloro-2-piperidin-4-yl-1H-benzimidazole dihydrochloride: Similar but with a different position of the chlorine atom, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
1241675-83-1 |
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Molecular Formula |
C12H15Cl2N3 |
Molecular Weight |
272.17 g/mol |
IUPAC Name |
6-chloro-2-piperidin-4-yl-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C12H14ClN3.ClH/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2,(H,15,16);1H |
InChI Key |
SZTTYMDHQWEBSH-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=NC3=C(N2)C=C(C=C3)Cl.Cl.Cl |
Canonical SMILES |
C1CNCCC1C2=NC3=C(N2)C=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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